

A Technical Guide to Calcium Gluceptate for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Calcium Gluceptate*

Cat. No.: *B046872*

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Introduction: **Calcium Gluceptate** is an organic calcium salt valued in biomedical research and pharmaceutical applications for its high solubility and bioavailability. It serves as an efficient source of calcium ions (Ca^{2+}), making it a critical component in studies of calcium-mediated signaling, as a therapeutic agent for treating calcium deficiencies, and as an excipient in drug formulations. This guide provides an in-depth overview of its chemical properties, analytical methods, and its role in biological pathways.

Core Chemical and Physical Properties

Calcium Gluceptate is the calcium salt of glucoheptonic acid. It can exist in anhydrous or hydrated forms and is composed of a mixture of the alpha and beta epimers of glucoheptonic acid.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
CAS Number	29039-00-7	[1]
Molecular Formula	$C_{14}H_{26}CaO_{16}$ (anhydrous)	[1]
Molecular Weight	490.42 g/mol (anhydrous)	[1]
Appearance	White to very slightly yellow, amorphous, hygroscopic powder.	[3]
Solubility	Very soluble in water; practically insoluble in acetone and ethanol.	[3]
IUPAC Name	calcium;bis((3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate)	

Quantitative Specifications (USP)

The United States Pharmacopeia (USP) provides stringent specifications for **Calcium Gluceptate** to ensure its quality and purity for pharmaceutical use.[\[1\]](#)[\[4\]](#)

Parameter	Specification
Assay (dried basis)	95.0% – 102.0% of $C_{14}H_{26}CaO_{16}$
pH (1 in 10 solution)	6.0 – 8.0
Loss on Drying	Anhydrous: ≤ 1.0% Dihydrate: ≤ 6.9% Hemihydrate (3.5 H ₂ O): ≤ 11.4%
Chloride	≤ 0.07%
Sulfate	≤ 0.05%
Heavy Metals	≤ 0.002%
Reducing Sugars	Passes test (no immediate red precipitate formed)

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quality control of **Calcium Gluceptate**. The following protocols are based on USP monographs.

Assay for Calcium Gluceptate (Complexometric Titration)

This method determines the purity of **Calcium Gluceptate** by titrating the calcium content with edetate disodium (EDTA).

- Sample Preparation: Accurately weigh approximately 800 mg of **Calcium Gluceptate**.
- Procedure:
 - Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
 - While stirring (preferably with a magnetic stirrer), add approximately 25 mL of 0.05 M edetate disodium VS from a 50-mL buret.
 - Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
 - Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a distinct blue color.
 - Perform a blank determination, omitting the sample.
- Calculation: The percentage of **Calcium Gluceptate** is calculated using the volumes of titrant consumed by the sample and the blank, the molarity of the titrant, and the sample weight. Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of $C_{14}H_{26}CaO_{16}$.^[5]

Test for Reducing Sugars

This protocol is designed to detect the presence of contaminating reducing sugars.

- Sample Preparation: Dissolve 0.50 g of **Calcium Gluceptate** in 10 mL of hot water.
- Procedure:

- Add 2 mL of 3 N hydrochloric acid to the sample solution and boil for approximately 2 minutes.
- Cool the solution and add 5 mL of sodium carbonate TS. Allow it to stand for 5 minutes.
- Dilute with water to 20 mL and filter the solution.
- Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate TS.
- Boil the mixture for 1 minute.

- Acceptance Criteria: The test is passed if no red precipitate forms immediately.[4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

While the USP monograph relies on titration, HPLC methods are valuable for separating and quantifying related substances. A general Reverse-Phase (RP-HPLC) method can be adapted for this purpose.

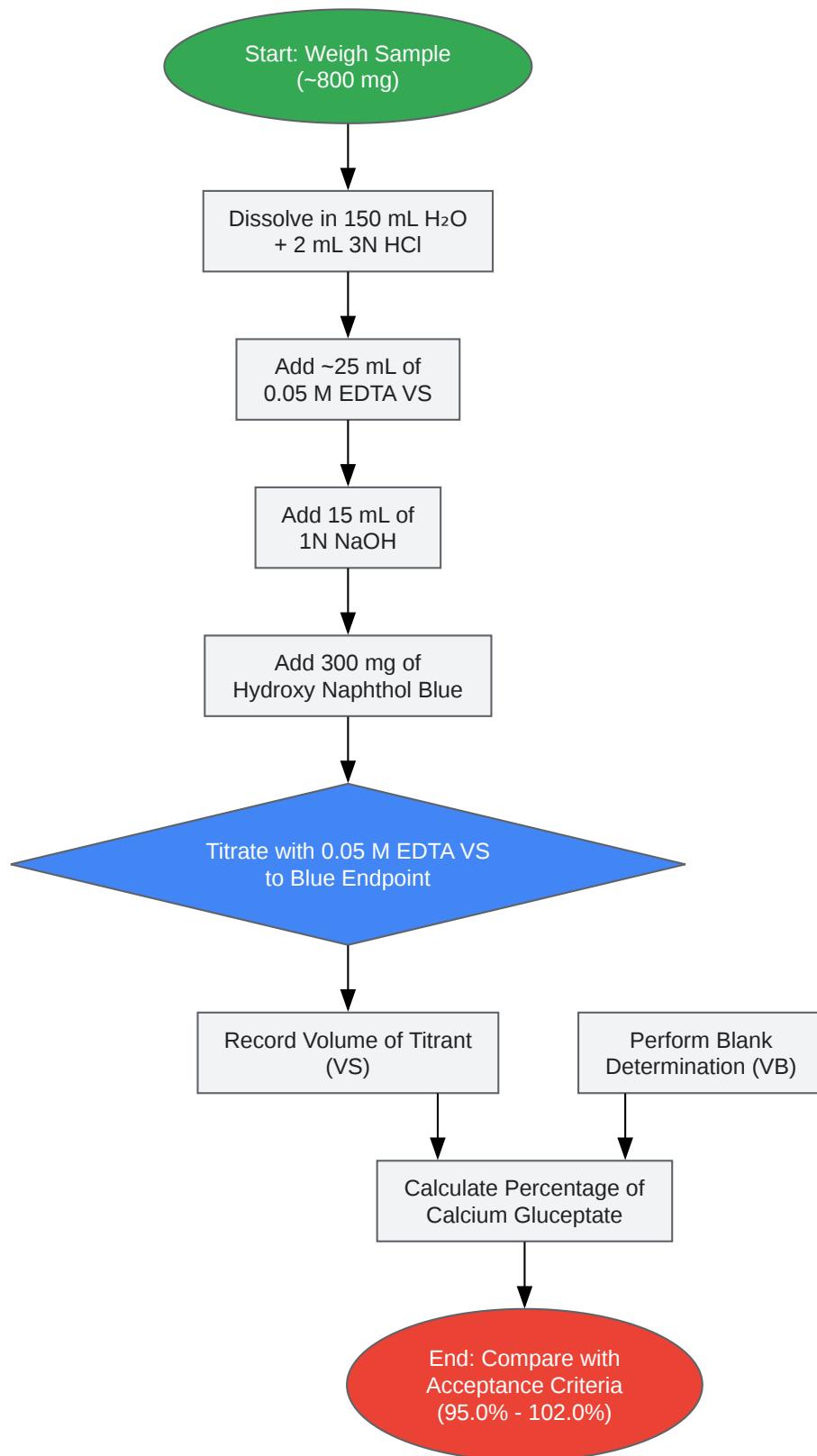
- Column: Inertsil C18 (4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm.
- Procedure:
 - Prepare a standard solution of **Calcium Gluceptate** of known concentration in water.
 - Prepare the sample solution by dissolving the test substance in water to a similar concentration.
 - Inject both solutions into the chromatograph and record the peak areas.

- The content of related substances can be determined by comparing the peak areas in the sample chromatogram to the principal peak in the standard chromatogram.

Mandatory Visualizations

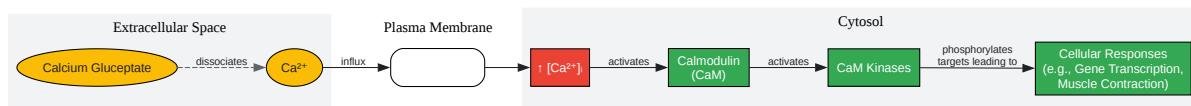
Logical Workflow for Quality Control Assay

The following diagram illustrates the workflow for the USP assay of **Calcium Gluceptate**, a critical procedure in its quality control.

[Click to download full resolution via product page](#)**USP Titrimetric Assay Workflow for *Calcium Gluceptate*.**

Role in Calcium Signaling Pathway

Calcium Gluceptate acts as an exogenous source of calcium ions, which are fundamental second messengers in numerous cellular signaling pathways. The diagram below shows a simplified representation of how an influx of extracellular calcium can trigger intracellular events.



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*Role of **Calcium Gluceptate** in a Generic Ca²⁺ Signaling Pathway.*

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